3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one
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Overview
Description
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a chromenone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-benzodioxole derivatives with appropriate chromenone intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its observed biological effects. The compound may also interact with cellular receptors and signaling pathways, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Used in the synthesis of various organic compounds and studied for its biological activities.
1-(1,3-Benzodioxol-5-yl)-2-butanamine derivatives: Explored for their novel therapeutic effects and potential in facilitating psychotherapy.
Uniqueness
3-(1,3-Benzodioxol-5-YL)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one stands out due to its unique combination of a benzodioxole moiety and a chromenone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20O5 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-ethyl-7-hydroxy-6-propylchromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-3-5-12-8-14-18(10-15(12)22)26-16(4-2)20(21(14)23)13-6-7-17-19(9-13)25-11-24-17/h6-10,22H,3-5,11H2,1-2H3 |
InChI Key |
RJNHFPYEGPPHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC |
Origin of Product |
United States |
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